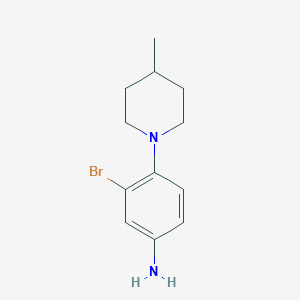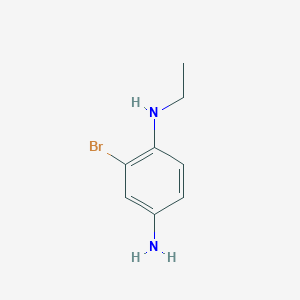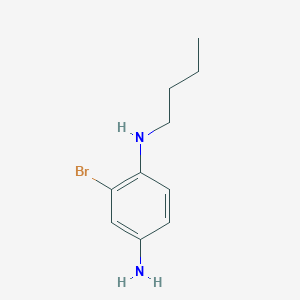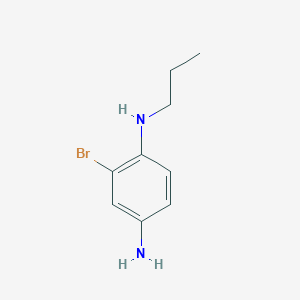
2-bromo-1-N-propylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-N-propylbenzene-1,4-diamine is an organic compound with the molecular formula C9H13BrN2. It is a derivative of benzene, featuring a bromine atom and a propyl group attached to the benzene ring, along with two amine groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-N-propylbenzene-1,4-diamine typically involves a multi-step process:
Friedel-Crafts Acylation:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine group.
Bromination: Finally, the bromine atom is introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-N-propylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced further to form different derivatives.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other halogens, typically in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine would yield 2-chloro-1-N-propylbenzene-1,4-diamine .
Scientific Research Applications
2-Bromo-1-N-propylbenzene-1,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-1-N-propylbenzene-1,4-diamine involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine atom acts as an electrophile, facilitating the substitution reactions on the benzene ring.
Enzyme Inhibition: The amine groups can interact with enzyme active sites, potentially inhibiting their activity.
Pathways Involved: The compound can affect biochemical pathways involving amine and bromine interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-N-methylbenzene-1,4-diamine: Similar structure but with a methyl group instead of a propyl group.
2-Chloro-1-N-propylbenzene-1,4-diamine: Similar structure but with a chlorine atom instead of a bromine atom.
1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and two methyl groups on the benzene ring.
Uniqueness
2-Bromo-1-N-propylbenzene-1,4-diamine is unique due to its specific combination of a bromine atom, a propyl group, and two amine groups on the benzene ring.
Properties
IUPAC Name |
2-bromo-1-N-propylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6,12H,2,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWLYUIANLFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
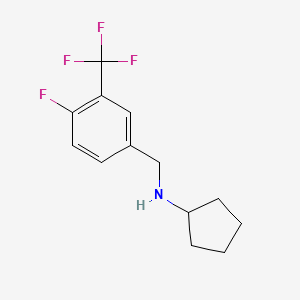
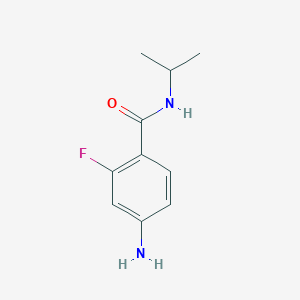
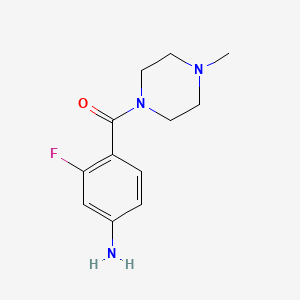
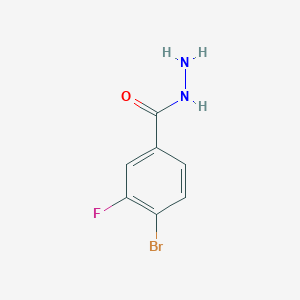
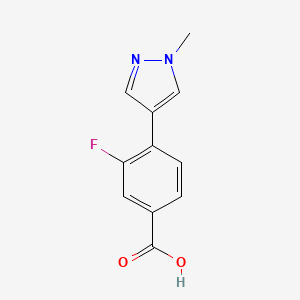
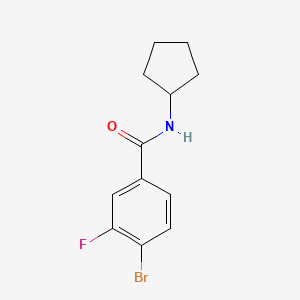
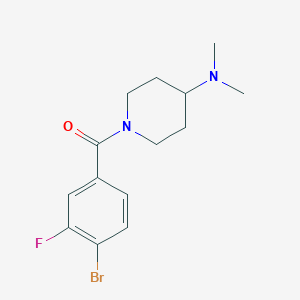
![3-[1-(4-Toluidinocarbonyl)-3-piperidyl]propanoic acid](/img/structure/B7873178.png)
![3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid](/img/structure/B7873185.png)
![3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid](/img/structure/B7873186.png)
![3-[1-(Phenylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7873193.png)
